3-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-4H-chromen-4-one
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Overview
Description
3-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-4H-chromen-4-one is a complex organic compound that features a chromenone core structure with a dioxane ring and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-4H-chromen-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the chromenone core, which can be synthesized through the Pechmann condensation reaction. This involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
The dioxane ring is then introduced through a cyclization reaction. This can be achieved by reacting the appropriate diol with formaldehyde under acidic conditions to form the 1,3-dioxane ring. The hydroxymethyl group is introduced via a hydroxymethylation reaction, typically using formaldehyde and a base.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The chromenone core can be reduced to a chromanol using reducing agents like NaBH4 (Sodium borohydride).
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride).
Substitution: Alkyl halides, tosylates, or mesylates under basic conditions.
Major Products
Oxidation: Formyl or carboxyl derivatives.
Reduction: Chromanol derivatives.
Substitution: Various substituted chromenone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 3-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-4H-chromen-4-one serves as a versatile intermediate for the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its chromenone core, which is known for its biological activity. Chromenone derivatives have been studied for their anti-inflammatory, antioxidant, and anticancer properties. The presence of the dioxane ring and hydroxymethyl group may enhance these activities or introduce new pharmacological properties.
Industry
In the materials science field, this compound could be used in the development of new polymers or as a building block for advanced materials with specific properties, such as improved thermal stability or mechanical strength.
Mechanism of Action
The biological activity of 3-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-4H-chromen-4-one is likely mediated through its interaction with various molecular targets. The chromenone core can interact with enzymes and receptors involved in oxidative stress and inflammation pathways. The hydroxymethyl group may enhance its solubility and bioavailability, while the dioxane ring could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4H-chromen-4-one: The parent compound without the dioxane ring and hydroxymethyl group.
5-methyl-1,3-dioxane: A simpler compound with the dioxane ring but lacking the chromenone core.
Hydroxymethyl derivatives: Compounds with similar hydroxymethyl groups but different core structures.
Uniqueness
3-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-4H-chromen-4-one is unique due to the combination of its chromenone core, dioxane ring, and hydroxymethyl group This combination imparts distinct chemical and biological properties that are not observed in simpler analogs
Properties
IUPAC Name |
3-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-15(7-16)8-19-14(20-9-15)11-6-18-12-5-3-2-4-10(12)13(11)17/h2-6,14,16H,7-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSFGOOFSBUJIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)C2=COC3=CC=CC=C3C2=O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801159288 |
Source
|
Record name | 3-[5-(Hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801159288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924843-61-8 |
Source
|
Record name | 3-[5-(Hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=924843-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[5-(Hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801159288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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